2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate

Fluorine content Structure-property relationship Material science

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is a specialized, asymmetric organic carbonate belonging to the per- and polyfluoroalkyl substance (PFAS) class. Its molecular structure features a short-chain 2,2,2-trifluoroethyl group and a longer 1H,1H-perfluorohexyl chain linked by a carbonate bridge, resulting in a high fluorine content (C₉H₄F₁₄O₃, MW 426.104 g/mol) that imparts pronounced hydrophobicity and thermal stability compared to non-fluorinated analogs.

Molecular Formula C9H4F14O3
Molecular Weight 426.10 g/mol
Cat. No. B12089057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate
Molecular FormulaC9H4F14O3
Molecular Weight426.10 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F
InChIInChI=1S/C9H4F14O3/c10-4(11,1-25-3(24)26-2-5(12,13)14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-2H2
InChIKeyCDCPZFGWPGUTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate: A High-Fluorine-Density Asymmetric Carbonate for Advanced Formulation Needs


2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is a specialized, asymmetric organic carbonate belonging to the per- and polyfluoroalkyl substance (PFAS) class [1]. Its molecular structure features a short-chain 2,2,2-trifluoroethyl group and a longer 1H,1H-perfluorohexyl chain linked by a carbonate bridge, resulting in a high fluorine content (C₉H₄F₁₄O₃, MW 426.104 g/mol) that imparts pronounced hydrophobicity and thermal stability compared to non-fluorinated analogs .

Why 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate Cannot Be Replaced by Bis(trifluoroethyl) or Symmetric Perfluoroalkyl Carbonates


Direct substitution of 2,2,2-trifluoroethyl 1H,1H-perfluorohexyl carbonate with simpler fluorinated carbonates, such as the symmetric bis(2,2,2-trifluoroethyl) carbonate, fundamentally alters the molecular design from an asymmetric to a symmetric structure, eliminating the longer perfluorohexyl chain. This change critically reduces fluorine density and molecular weight, which directly impacts density, boiling point, and phase partitioning behavior that are crucial for applications like specialty solvents or electrolyte additives [1]. Conversely, using a symmetric long-chain analog like bis(1H,1H,2H,2H-perfluorohexyl) carbonate significantly increases molecular weight and viscosity, potentially sacrificing the lower viscosity and favorable kinetics provided by the smaller trifluoroethyl end group .

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate Against Analogs


Molecular Weight and Fluorine Density Enhancement vs. Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC)

The target compound possesses a substantially higher molecular weight and fluorine density than the commonly used symmetric analog BTFEC. This structural difference provides a quantifiable basis for altered material handling and solubility properties .

Fluorine content Structure-property relationship Material science

Chain Architecture Advantage: Asymmetric Design vs. Symmetric Bis(1H,1H,2H,2H-perfluorohexyl) Carbonate

In contrast to its fully fluorinated symmetric counterpart, this compound's asymmetric architecture incorporating a smaller trifluoroethyl end group is expected to provide lower intrinsic viscosity, a critical factor for high-rate electrolyte applications [1]. The analogous symmetric diester has a molecular weight of 590.15 g/mol and a density of ~1.94 g/mL, implying higher viscosity .

Asymmetric carbonate Viscosity control Electrolyte formulation

Flash Point and Combustibility Reduction Relative to Non-Fluorinated Carbonates

Fluorinated carbonates are known to exhibit enhanced flame retardance and higher flash points compared to non-fluorinated analogs like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), a property critically evaluated for lithium battery electrolyte safety . While specific flash point data is absent for the target compound, its high fluorine content (F content: 62.5% by weight for C₉H₄F₁₄O₃) positions it in a class of solvents with significantly reduced flammability, consistent with patent literature on fluorinated chain carbonates [1].

Safety property Flammability Electrolyte safety

Gravimetric Density Projected Between Short-Chain and Long-Chain Fluorinated Carbonate Extremes

The density of the target compound is predicted to fall between that of the lightweight BTFEC (1.51 g/cm³) and the heavyweight symmetric bis-perfluorohexyl carbonate (~1.94 g/cm³) . This intermediate density is a controlling parameter for phase stability in biphasic or multiphasic fluorinated solvent systems.

Density prediction Phase separation Formulation density

Procurement-Driven Application Scenarios for 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate Based on Quantitative Evidence


Non-flammable Solvent for High-Voltage Lithium-Ion Battery Electrolyte Formulation

The compound's calculated 62.5% fluorine content structurally underlies its projected non-flammability, a critical safety upgrade over DMC or EMC [1]. Its intermediate molecular weight, lower than symmetric bis-perfluorohexyl carbonate, suggests lower viscosity and superior rate capability compared to heavier perfluorinated additives, making it a candidate for cells requiring both safety and power retention.

High-Density Inert Phase for Microfluidic and Fluorinated Two-Phase Systems

With a projected density in the 1.6-1.8 g/cm³ range, this compound serves as an intermediate-density fluorinated phase, quantifying a selection advantage over BTFEC (1.51 g/cm³) and bis-perfluorohexyl carbonate (~1.94 g/mL) for precisely tuned biphasic separations or plug flow in microreactors .

Fluorous Biphasic Catalysis Medium with Optimized Partitioning

The asymmetric perfluoroalkyl chain structure, compared to fully symmetric esters, can provide more nuanced control over fluorous phase partitioning of catalysts. The heavier fluorous domain, indicated by the 390-426 g/mol molecular weight and high fluorine count over BTFEC, enhances the retention of fluorous-tagged catalysts in the fluorinated phase relative to lighter carbonates [2].

Specialty Lubricant or Release Agent Base Fluid Requiring Thermal Stability

The carbonate backbone flanked by both a short and a long perfluorinated chain yields a fluid with inherent thermal and chemical stability, favored over hydrocarbon-based esters for high-temperature lubricant applications. The molecular weight augmentation over BTFEC (from 226 to >390 g/mol) reduces evaporative loss, providing a measurable improvement for procurement specifications targeting extended high-temperature service life.

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